Deschloroethyl bendamustine

概要

説明

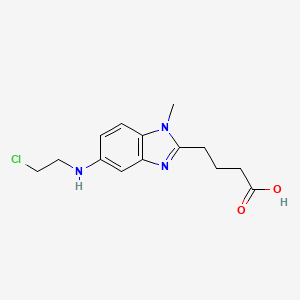

Deschloroethyl bendamustine is a chemical compound with the molecular formula C14H18ClN3O2 and a molecular weight of 295.77 . It is a derivative of bendamustine, a chemotherapy drug used in the treatment of certain types of cancer

準備方法

Synthetic Routes and Reaction Conditions: Deschloroethyl bendamustine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-butanoic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: Deschloroethyl bendamustine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Substitution reactions involve replacing a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

科学的研究の応用

Combination Therapies

Deschloroethyl bendamustine has been studied in combination with other chemotherapeutic agents. A notable phase 1 study explored its use alongside clofarabine, etoposide, and dexamethasone in pediatric patients with relapsed or refractory hematologic malignancies. The study demonstrated that this combination was well-tolerated, with significant clinical responses observed, including complete remissions in several patients .

Formulation Stability

Research indicates that this compound can impact the stability of bendamustine formulations. A patent describes methods to minimize the formation of this compound in liquid formulations of bendamustine, emphasizing its relevance in ensuring the stability and efficacy of cancer treatments . Stability studies have shown that formulations need to be carefully managed to limit degradation products, including this compound, which can affect therapeutic outcomes.

Pharmacokinetics and Drug Monitoring

This compound's pharmacokinetic profile is crucial for understanding its behavior in vivo. Studies have employed various analytical techniques, such as RP-HPLC, to monitor levels of this compound during treatment regimens involving bendamustine. This monitoring is essential for assessing both efficacy and safety profiles in patients undergoing chemotherapy .

Case Series on Dermatologic Reactions

A case series documented severe dermatologic reactions in patients treated with bendamustine, raising concerns about this compound's role as a contributing factor to adverse effects. The series highlighted instances of drug eruptions and severe skin reactions following administration of bendamustine, suggesting that impurities like this compound might influence patient tolerance and response to treatment .

Real-World Adverse Event Analysis

A comprehensive analysis using data from a pharmacovigilance database evaluated adverse events associated with bendamustine therapy. Among the reported events were significant reactions that could be linked to this compound, including infusion reactions and severe skin conditions. The findings underscored the necessity for ongoing monitoring of patients receiving therapies containing bendamustine to mitigate risks associated with its impurities .

作用機序

The mechanism by which deschloroethyl bendamustine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to inhibit DNA synthesis and induce apoptosis in cancer cells by targeting enzymes involved in DNA replication and repair. The exact molecular targets and pathways are still under investigation, but the compound's ability to disrupt cellular processes makes it a promising candidate for cancer treatment.

類似化合物との比較

Deschloroethyl bendamustine is compared with other similar compounds, such as bendamustine , busulfan , and cyclophosphamide . Its distinct properties make it a valuable compound for further research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Deschloroethyl bendamustine is a derivative of bendamustine, an established chemotherapeutic agent used primarily for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 294.76 g/mol. The compound's structure is characterized by the absence of one chlorine atom compared to its parent compound, bendamustine, which significantly alters its chemical reactivity and biological activity .

This compound functions as a bifunctional alkylating agent . Its mechanism involves:

- DNA Cross-Linking : The compound forms covalent bonds with DNA, leading to intra- and inter-strand cross-links. This action disrupts DNA replication and transcription, ultimately inducing cell death .

- Induction of Apoptosis : Studies indicate that this compound activates apoptotic pathways through the cleavage of caspases (e.g., caspase-3 and caspase-8), which are critical for programmed cell death .

- Mitotic Catastrophe : The compound inhibits mitotic checkpoints and induces mitotic catastrophe by affecting various mitosis-related genes such as Polo-like kinase 1 and Aurora kinase A .

Biological Activity in Cancer Treatment

Research has demonstrated that this compound exhibits significant anti-cancer activity across various cell lines. Notably, it has shown efficacy against both dexamethasone-sensitive and -resistant multiple myeloma cells with IC50 values of 119.8 µM and 138 µM, respectively . Its unique profile allows it to target tumors that may be resistant to traditional alkylating agents.

Comparison with Other Alkylating Agents

| Compound Name | Mechanism of Action | Key Characteristics |

|---|---|---|

| This compound | DNA cross-linking, apoptosis induction | Unique cytotoxicity profile; effective against resistant tumors |

| Bendamustine | Bifunctional alkylator | Used for CLL and NHL; induces apoptosis via multiple pathways |

| Mechlorethamine | Highly reactive nitrogen mustard | Primarily used in lymphoma treatment |

| Cyclophosphamide | Alkylating agent | Known for immunosuppressive properties |

Pharmacokinetics

This compound is rapidly metabolized in the body. Key pharmacokinetic characteristics include:

- Absorption : Following intravenous administration, peak plasma concentrations are typically reached at the end of the infusion period.

- Metabolism : The compound undergoes hydrolysis to form several metabolites, including monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), which have minimal cytotoxic activity. Active metabolites γ-hydroxybendamustine (M3) and another minor metabolite (M4) are produced through cytochrome P450 (CYP) 1A2-mediated pathways but contribute minimally to overall therapeutic effects due to their low plasma concentrations .

Case Studies

Recent clinical studies have highlighted the potential effectiveness of this compound in treating hematologic malignancies. For instance:

- A study involving patients with rituximab-refractory indolent B-cell NHL demonstrated promising outcomes with this compound treatment, indicating its role as a viable alternative in resistant cases .

- Another study showed that this compound could induce apoptosis in multiple myeloma cells, suggesting its utility in treating this aggressive cancer type .

特性

IUPAC Name |

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCYQXTUODGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219709-86-0 | |

| Record name | Deschloroethyl bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219709860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROETHYL BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L18YN0130J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。